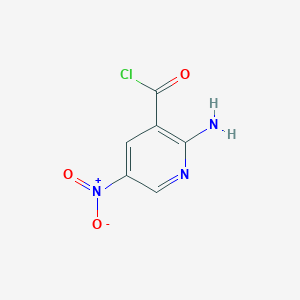
2-Amino-5-nitropyridine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-nitropyridine-3-carbonyl chloride is a chemical compound with the molecular formula C6H4ClN3O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-nitropyridine-3-carbonyl chloride typically involves the nitration of 2-Aminopyridine followed by chlorination. The nitration process can be carried out by adding 2-Aminopyridine to concentrated sulfuric acid and then slowly adding fuming nitric acid while maintaining the temperature below 50°C. The reaction mixture is then stirred at 45°C for 2 hours and at room temperature for an additional 4 hours. The resulting product is precipitated by pouring the reaction mixture into crushed ice and adjusting the pH to 6 with ammonia .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration and chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-nitropyridine-3-carbonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Amino-5-aminopyridine derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-nitropyridine-3-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 2-Amino-5-nitropyridine-3-carbonyl chloride involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amino and carbonyl chloride groups can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-chloro-3-nitropyridine: Similar in structure but with a chlorine atom instead of a carbonyl chloride group.
2-Amino-3-nitropyridine: Lacks the carbonyl chloride group.
5-Nitro-2-aminopyridine: Similar but without the carbonyl chloride group.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets .
Eigenschaften
CAS-Nummer |
776234-73-2 |
|---|---|
Molekularformel |
C6H4ClN3O3 |
Molekulargewicht |
201.57 g/mol |
IUPAC-Name |
2-amino-5-nitropyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H4ClN3O3/c7-5(11)4-1-3(10(12)13)2-9-6(4)8/h1-2H,(H2,8,9) |
InChI-Schlüssel |
IPYLSODKPHBZCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(=O)Cl)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14209127.png)

![3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one](/img/structure/B14209130.png)
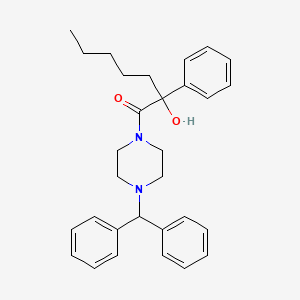

![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
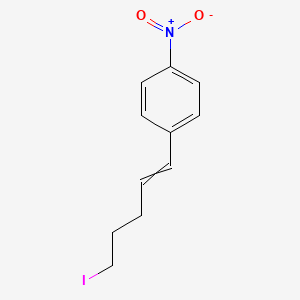
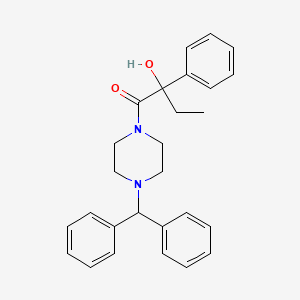
![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
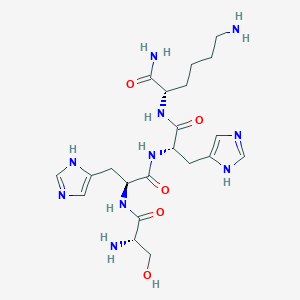

![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)
